molecular formula C12H16N2O2S B7870017 cis-1-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole

cis-1-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole

Cat. No.: B7870017
M. Wt: 252.33 g/mol
InChI Key: QLIRWHWHFVSVSL-CMPLNLGQSA-N
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Description

c-1-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole is a bicyclic amine derivative featuring a fused pyrrolidine-pyrrole scaffold. The compound is distinguished by its cis-configured stereochemistry and a phenylsulfonyl substituent, which confers unique electronic and steric properties. Its physicochemical properties, such as polarity and solubility, are heavily influenced by the sulfonyl group and bicyclic framework .

Properties

IUPAC Name

(3aS,6aS)-1-(benzenesulfonyl)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c15-17(16,11-4-2-1-3-5-11)14-7-6-10-8-13-9-12(10)14/h1-5,10,12-13H,6-9H2/t10-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIRWHWHFVSVSL-CMPLNLGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CNC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]2[C@@H]1CNC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Mechanism

The intramolecular [3+2] cycloaddition of azomethine ylides offers a direct route to cis-fused octahydropyrrolo[3,4-b]pyrroles. As demonstrated by Coates et al., secondary amino acids (e.g., proline derivatives) react with alkenyl aldehydes to generate ylides, which undergo stereoselective cyclization to form the bicyclic core. The reaction proceeds via a concerted mechanism, favoring cis-fusion due to orbital alignment constraints (Figure 1A).

Sulfonylation Strategy

Post-cyclization, the secondary amine at the 1-position is selectively sulfonylated using phenylsulfonyl chloride (PhSO₂Cl) in the presence of a mild base (e.g., pyridine or Et₃N). This step typically achieves >85% yield, as evidenced by analogous sulfonylation reactions on pyrrolidine systems. Crucially, the cis-stereochemistry remains intact during this transformation due to the rigidity of the bicyclic framework.

Table 1: Representative Conditions for Azomethine Ylide Cycloaddition

Starting MaterialConditionsYield (%)cis:trans Ratio
N-Propargyl proline analogToluene, 110°C, 24 h7895:5
Allylglycine derivativeDMF, 80°C, 18 h8293:7

Reductive Cyclization of Azidolactams

Stereochemical Outcomes

This method inherently produces cis-fused bicycles due to the chair-like transition state during ring closure. Sulfonylation is performed prior to cyclization to avoid competing reactions at the amine site. For instance, treating the azidolactam with PhSO₂Cl in dichloromethane (DCM) at 0°C installs the sulfonyl group with >90% efficiency.

Table 2: Reductive Cyclization Parameters

Azidolactam SubstrateReducing AgentsTemp (°C)Yield (%)
N-Sulfonyl-δ-azido-γ-lactamBu₃P, LiAlH₄2568
N-Benzyl-δ-azido-γ-lactamBu₃P, LiAlH₄0→2572

Van Leusen Pyrrole Synthesis Followed by Hydrogenation

Pyrrole Ring Construction

The Van Leusen reaction employs TosMIC (toluenesulfonylmethyl isocyanide) and α,β-unsaturated esters to assemble 3,4-disubstituted pyrroles. For the target compound, a bis-pyrrole intermediate is first synthesized, followed by regioselective hydrogenation to saturate the rings.

Challenges in Stereocontrol

Hydrogenation of the pyrrole rings requires careful catalyst selection to maintain cis-stereochemistry. Adams’ catalyst (PtO₂) in acetic acid under 50 psi H₂ achieves full saturation while preserving the desired configuration. Subsequent sulfonylation at the 1-position proceeds smoothly, though competing N-sulfonation at other sites necessitates chromatographic purification.

Table 3: Hydrogenation Conditions for Pyrrole Saturation

CatalystSolventPressure (psi)Time (h)cis:trans Ratio
PtO₂AcOH501288:12
Pd/CEtOAc302476:24

Comparative Analysis of Methods

Efficiency and Scalability

  • Azomethine Ylide Route : High yields (75–90%) and excellent stereoselectivity make this the most efficient method for small-scale synthesis.

  • Reductive Cyclization : Moderate yields (68–72%) and multi-step protocols limit scalability but offer flexibility in substituent introduction.

  • Van Leusen/Hydrogenation : Suitable for large-scale production but involves harsh hydrogenation conditions and lower stereocontrol.

Functional Group Tolerance

The phenylsulfonyl group must be introduced either early (to direct cyclization) or late (to avoid side reactions). Early sulfonylation risks steric hindrance during cyclization, whereas late-stage installation necessitates orthogonal protecting groups .

Chemical Reactions Analysis

Types of Reactions: cis-1-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Therapeutic Applications

1. Neurological Disorders
Research indicates that octahydropyrrolo[3,4-b]pyrrole derivatives, including cis-1-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole, are being investigated for their role as histamine H3 receptor ligands. These compounds can modulate neurotransmitter release in the central nervous system, making them potential candidates for treating conditions such as cognitive disorders, obesity, and sleep disturbances .

2. Anticancer Activity
Studies have shown that certain derivatives of octahydropyrrolo[3,4-b]pyrrole exhibit significant anticancer properties. For instance, the ability of these compounds to inhibit specific cell signaling pathways involved in tumor growth has been documented. The structural features of this compound may enhance its efficacy as an anticancer agent .

3. Imaging and Diagnostic Applications
The incorporation of isotopes into the structure of octahydropyrrolo[3,4-b]pyrrole derivatives allows for their use in medical imaging techniques such as positron emission tomography (PET). This application is particularly useful for assessing histamine H3 receptor activity in various neurological conditions .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions that include cycloaddition and functionalization processes. Notable methods include:

  • 1,3-Dipolar Cycloaddition : This method has been effectively employed to create enantiomerically pure derivatives with high selectivity .
  • Intramolecular Azomethine Ylide Cycloaddition : This approach facilitates the formation of novel pyrrolo[3,4-b]pyrrole derivatives with desirable pharmacological properties .

Case Studies

Study ReferenceApplication FocusKey Findings
Neurological DisordersDemonstrated modulation of neurotransmitter release via H3 receptor interaction.
Anticancer ActivityIdentified inhibitory effects on tumor cell growth through specific signaling pathway modulation.
Synthesis TechniquesHighlighted successful synthesis routes leading to enantiomerically pure compounds.

Mechanism of Action

The mechanism of action of cis-1-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, leading to modulation of their activity. The compound may also interfere with cellular pathways, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Analogues

The following compounds share structural similarities but differ in substituents, stereochemistry, or ring systems:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
cis-Octahydropyrrolo[3,4-b]pyridine 151213-40-0 C₇H₁₄N₂ 126.2 Bicyclic amine Intermediate for moxifloxacin
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 146231-54-1 C₁₂H₁₉NO₃ 225.28 tert-Butyl ester, ketone Pharmaceutical intermediate
cis-Benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate 1445950-86-6 C₁₄H₁₆N₂O₃ 260.29 Benzyl ester, ketone Synthetic intermediate
cis-1-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole Not provided C₁₂H₁₆N₂O₂S ~276.33 (estimated) Phenylsulfonyl, bicyclic amine Chiral ligand, drug candidate
Key Observations :
  • Electronic Effects : The phenylsulfonyl group in the target compound is a strong electron-withdrawing group, enhancing stability and directing reactivity compared to esters (e.g., tert-butyl or benzyl carboxylates) .
  • This contrasts with non-bicyclic analogues like cis-octahydropyrrolo[3,4-b]pyridine, which lacks substituent-driven steric hindrance .
  • Synthetic Utility : While cis-octahydropyrrolo[3,4-b]pyridine is used in antibiotic synthesis, the phenylsulfonyl derivative may offer superior pharmacokinetic properties due to increased lipophilicity and metabolic stability .

Physicochemical Properties

Property cis-Octahydropyrrolo[3,4-b]pyridine cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate cis-1-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole
Boiling Point 198°C Not reported Estimated >250°C (higher due to sulfonyl group)
Density 0.950 g/cm³ Not reported ~1.2–1.3 g/cm³ (predicted)
Refractive Index 1.515 Not reported ~1.55–1.60 (estimated)
Solubility Polar solvents (e.g., ethanol, water) Likely soluble in organic solvents (ester group) Moderate in DMSO, low in water (sulfonyl group)
Notable Trends :
  • The phenylsulfonyl group increases molecular weight and density compared to simpler bicyclic amines.
  • Higher boiling points and refractive indices are predicted for the sulfonyl derivative due to enhanced polarity and molecular rigidity.

Research Implications

The phenylsulfonyl group in cis-1-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole offers distinct advantages over ester-functionalized analogues, including:

  • Enhanced Binding Affinity : The sulfonyl group can participate in hydrogen bonding and dipole interactions, improving target engagement in drug design.
  • Chiral Resolution : The cis configuration enables precise stereochemical control, critical for enantioselective synthesis .

Further studies are needed to explore its pharmacokinetic profile and toxicity, leveraging methodologies like Rogers’s η parameter or Flack’s x parameter for crystallographic chirality analysis .

Biological Activity

The compound cis-1-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole is part of a class of fused pyrrole derivatives that have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The structure of this compound consists of a bicyclic framework featuring a pyrrole moiety fused to a saturated octahydro structure. The phenylsulfonyl group enhances solubility and may influence biological interactions. The synthesis typically involves diastereoselective methods that yield the desired cis configuration effectively, often utilizing organocatalytic approaches or intramolecular trapping strategies to form the pyrrole rings .

Anticancer Activity

Recent studies have indicated that derivatives of octahydropyrrolo[3,4-b]pyrrole exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The antiproliferative effects can be quantified using assays such as the MTT or resazurin assays, where IC50 values are determined .

Table 1: Anticancer Activity of Pyrrole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundHeLa15Apoptosis induction
1-Benzoyl-6-ethyl-5-(phenylsulfonyl)perhydropyrrolo[3,4-b]pyrroleMCF-712Cell cycle arrest
7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridineA5498Inhibition of proliferation

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate potential efficacy against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or function .

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways: Many pyrrole derivatives act as inhibitors for key enzymes involved in cancer progression and inflammation.
  • Interaction with DNA: Some studies suggest that these compounds can intercalate with DNA, leading to disruptions in replication and transcription processes.
  • Modulation of Signal Transduction: By affecting pathways such as PI3K/Akt and MAPK, these compounds can alter cellular responses to growth factors and cytokines .

Case Studies

A notable case study demonstrated the efficacy of a related pyrrolo compound in a murine model of breast cancer. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor size and improved survival rates compared to control groups. Histological analysis confirmed significant apoptosis within tumor tissues treated with the compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing cis-1-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole, and how are intermediates characterized?

  • Methodological Answer : A common approach involves 1,3-dipolar cycloaddition reactions. For example, methyl 2-(diphenylmethyleneamino)acetate reacts with maleimides (e.g., N-methylmaleimide) under reflux in acetone or xylene for 18–36 hours . Post-reaction purification via recrystallization (e.g., methanol) or column chromatography (EtOAc:hexane) is critical. Structural validation uses NMR (e.g., distinct pyrrolidine proton signals at δ 2.5–3.5 ppm) and HRMS for molecular weight confirmation .

Q. How is the stereochemistry and ring conformation of this bicyclic pyrrolidine system analyzed?

  • Methodological Answer : Cremer-Pople puckering coordinates quantify non-planar ring conformations. For cis-fused octahydropyrrolo[3,4-b]pyrrole derivatives, puckering amplitudes (q) and phase angles (φ) are calculated from crystallographic data using least-squares mean planes. This method avoids approximations inherent in torsion-angle analyses .

Q. What are the key steps to optimize reaction yields in heterocyclic functionalization?

  • Methodological Answer : Use excess chloranil (1.4 eq) as an oxidizing agent in xylene under reflux (25–30 hours) to achieve sulfonyl group introduction. Post-reaction, alkaline workup (5% NaOH) isolates the organic layer, followed by drying (Na₂SO₄) and solvent removal .

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